2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Overview
Description
The compound “2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE” is a complex organic molecule that features multiple functional groups, including a chlorophenyl group, a dioxoquinoline moiety, and a hexahydrocyclooctathiophene ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their functionalization and coupling. Typical synthetic routes might include:
Formation of the Quinoline Ring: This could be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Formation of the Thiophene Ring: This might involve a Gewald reaction, where a ketone, a nitrile, and elemental sulfur react in the presence of a base.
Coupling and Functionalization: The final steps would involve coupling the quinoline and thiophene rings and introducing the chlorophenyl and carbonitrile groups under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include using continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The dioxoquinoline moiety can be further oxidized under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive functional groups.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the dioxoquinoline moiety might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-CHLOROPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE: shares similarities with other quinoline and thiophene derivatives, such as:
Uniqueness
What sets this compound apart is the combination of the quinoline and thiophene rings with the chlorophenyl and carbonitrile groups, which might confer unique biological activities or material properties not seen in simpler analogs.
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2S/c27-20-10-6-5-8-16(20)18-14-24(31)29(21-11-7-12-22(30)25(18)21)26-19(15-28)17-9-3-1-2-4-13-23(17)32-26/h5-6,8,10,18H,1-4,7,9,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJWKQSFRNVKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N3C4=C(C(CC3=O)C5=CC=CC=C5Cl)C(=O)CCC4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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